molecular formula C12H21NO2 B14697315 Methyl 3-(octahydro-1H-indol-2-yl)propanoate CAS No. 33370-72-8

Methyl 3-(octahydro-1H-indol-2-yl)propanoate

Cat. No.: B14697315
CAS No.: 33370-72-8
M. Wt: 211.30 g/mol
InChI Key: PFZAFAPEXXHBDK-UHFFFAOYSA-N
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Description

Methyl 3-(octahydro-1H-indol-2-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(octahydro-1H-indol-2-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(octahydro-1H-indol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 3-(octahydro-1H-indol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its indole moiety, which is present in many pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(octahydro-1H-indol-2-yl)propanoate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The compound can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indol-3-yl)propanoate
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate
  • Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate

Uniqueness

Methyl 3-(octahydro-1H-indol-2-yl)propanoate is unique due to its octahydroindole structure, which imparts distinct chemical and biological properties compared to other indole derivatives

Properties

CAS No.

33370-72-8

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl)propanoate

InChI

InChI=1S/C12H21NO2/c1-15-12(14)7-6-10-8-9-4-2-3-5-11(9)13-10/h9-11,13H,2-8H2,1H3

InChI Key

PFZAFAPEXXHBDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CC2CCCCC2N1

Origin of Product

United States

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